2-ヘキシル-1-デカノール

概要

説明

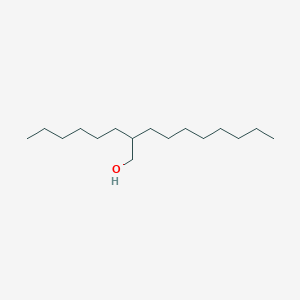

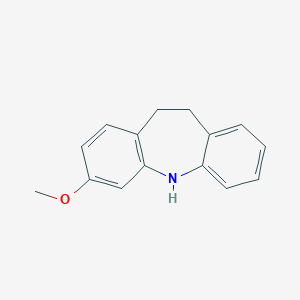

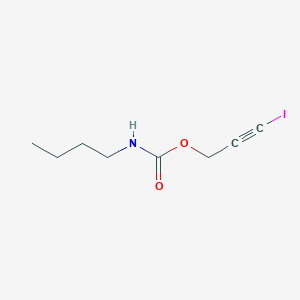

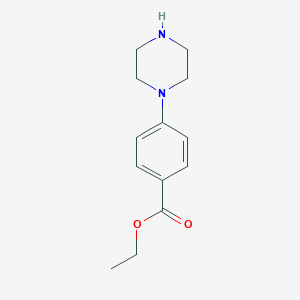

ヘキシルデカノール: , 2-ヘキシル-1-デカノールとしても知られており、分子式C₁₆H₃₄Oを持つ長鎖脂肪族アルコールです。水に不溶性で、アルコール、エーテル、油に可溶な無色の油状液体です。 ヘキシルデカノールは、その柔軟剤および溶剤特性により、化粧品、医薬品、化学製造など、さまざまな業界で広く使用されています .

科学的研究の応用

Hexyldecanol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: Hexyldecanol is used in cell culture studies to investigate its effects on cellular processes.

Medicine: It has been studied for its potential use in drug delivery systems and as an active ingredient in topical formulations for skin conditions.

Industry: Hexyldecanol is used in the production of lubricants, plasticizers, and surfactants. .

作用機序

ヘキシルデカノールは、さまざまなメカニズムを通じてその効果を発揮します。

プロテアソーム活性調節: メラノサイトのプロテアソーム活性を上昇させ、メラニン合成の減少につながります。

柔軟剤特性: ヘキシルデカノールは、皮膚に保護膜を形成することにより、柔軟剤として作用し、水分を保持し、皮膚の質感の改善に役立ちます.

類似の化合物との比較

ヘキシルデカノールは、炭素数が10個の直鎖アルコールと、炭素数が8個の分岐アルコールを組み合わせた独自の構造を持つため、ユニークです。この構造は、さまざまな用途で価値のある独特の特性を付与します。

類似の化合物:

セチルアルコール(ヘキサデカン-1-オール): 化粧品や医薬品で柔軟剤や増粘剤として使用されるC-16脂肪アルコール.

オクチルドデカノール(2-オクチルドデカノール): 保湿および皮膚コンディショニング効果のために、パーソナルケア製品で使用される別の長鎖アルコール.

ヘキシルデカノールの独自の構造と特性は、さまざまな分野で幅広い用途を持つ汎用性の高い化合物です。

準備方法

合成経路と反応条件: ヘキシルデカノールは、触媒の存在下で2つのアルコール分子の縮合を含むゲルベ反応により合成することができます。 この反応は通常、水酸化ナトリウムまたは水酸化カリウムなどの塩基と高温を使用して、分岐アルコールの形成を促進します .

工業的生産方法: 工業的な環境では、ヘキシルデカノールはしばしばココナッツオイル、パームオイル、大豆油などの天然資源から生産されます。このプロセスには、これらの油から得られた脂肪酸または脂肪酸エステルの水素化が含まれます。 水素化プロセスは、ニッケルまたはパラジウムなどの金属触媒の存在下、高圧および高温で行われます .

化学反応の分析

反応の種類: ヘキシルデカノールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ヘキシルデカノールは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、ヘキシルデカン酸を形成するために酸化することができます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、ヘキシルデカナールを形成するために還元することができます。

置換: ヘキシルデカノールは、ハロゲンまたはその他の求核剤と置換反応を起こし、さまざまな誘導体を形成することができます.

形成される主な生成物:

酸化: ヘキシルデカン酸

還元: ヘキシルデカナール

科学研究アプリケーション

ヘキシルデカノールは、科学研究において幅広い用途を持っています。

類似化合物との比較

Cetyl Alcohol (Hexadecan-1-ol): A C-16 fatty alcohol used in cosmetics and pharmaceuticals for its emollient and thickening properties.

Octyldodecanol (2-Octyldodecanol): Another long-chain alcohol used in personal care products for its moisturizing and skin-conditioning effects.

Hexyldecanol’s unique structure and properties make it a versatile compound with a wide range of applications in different fields.

特性

IUPAC Name |

2-hexyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULHFMYCBKQGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041265 | |

| Record name | 2-Hexyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS] | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2425-77-6 | |

| Record name | 2-Hexyl-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyldecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Z7P1317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- A: Research shows that using 2-hexyl-1-decanol as a co-substrate with glucose in Candida bombicola cultures can lead to the production of novel sophorolipids, including a unique alkyl-glucoside with a branched hydrophobic component. [, ]

- A: Yes, 2-hexyl-1-decanol (also known as C16 Guerbet alcohol) can be synthesized from n-octanol using a supported CuO-NiO catalyst in the presence of KOH. This catalytic approach has demonstrated promising yields and selectivity. []

A: Studies have explored the transesterification of waste fish oil fatty ethyl esters with various alcohols, including 2-hexyl-1-decanol. Results show that immobilized lipases are particularly effective catalysts for transesterification with larger alcohols like 2-hexyl-1-decanol, offering high stability and reusability. []

- A: Due to its long hydrophobic chain and single hydroxyl group, 2-hexyl-1-decanol exhibits characteristics of both alkanes and alcohols. This unique structure influences its solubility in different solvents and its behavior in mixtures. []

- A: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to identify and quantify 2-hexyl-1-decanol in complex matrices, such as plant extracts, fermentation broths, and environmental samples. [, , , , , ]

- A: The choice of alternatives depends on the specific application. For instance, in sophorolipid production, other hydrophobic co-substrates like fatty acids or plant oils can be used, leading to different sophorolipid profiles. [] In the synthesis of Guerbet alcohols, variations in the catalyst system or starting materials can lead to different product distributions. []

- A: Apart from GC-MS, other analytical techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable structural information. [] Computational chemistry tools can be employed to model its interactions and properties. []

- A: The branched structure of 2-hexyl-1-decanol significantly affects its physical properties, such as melting point, viscosity, and solubility, compared to linear alcohols with the same number of carbon atoms. [] This structural difference also impacts its interactions with enzymes, as seen in the transesterification reactions using lipases. []

- A: Research suggests that 2-hexyl-1-decanol, identified as a volatile compound emitted by aphid-infested soybean plants, exhibits a high binding affinity to specific odorant binding proteins (CpalOBPs) in the lacewing Chrysopa pallens, a natural predator of aphids. This interaction might contribute to the lacewing's ability to locate aphids as prey. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE](/img/structure/B30508.png)

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)